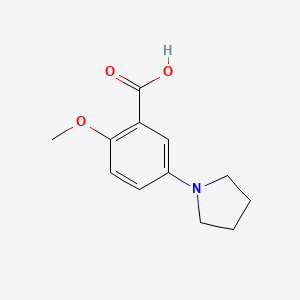
5-Methyl-2-(2-methyl-1-piperidinyl)aniline
Vue d'ensemble
Description
5-Methyl-2-(2-methyl-1-piperidinyl)aniline is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
5-Methyl-2-(2-methyl-1-piperidinyl)aniline plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds. For example, an efficient synthesis pathway has been developed for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in creating new-generation narcotic analgesics, including remifentanil and various fentanyl analogues. This process involves a Strecker-type condensation followed by selective hydrolysis, acidification, and N-acylation steps, culminating in catalytic N-debenzylation to yield the final product with near quantitative yields (Kiricojevic et al., 2002).
Advancements in Piperidine Derivatives
Research has also been directed towards the development of functionalized piperidine derivatives, which have significant potential in various therapeutic areas. A notable method involves the pseudo five-component reactions of aromatic aldehydes, substituted anilines, and ethyl/methyl acetoacetate in the presence of acidic ionic liquids, facilitating an efficient and one-pot quantitative procedure (Shaterian & Azizi, 2013).
Catalysis in Organic Synthesis
The compound also finds application in catalysis within organic synthesis. An example is the use of acid-base bifunctional ionic liquids, which have shown efficiency in catalyzing the reaction of aniline with dimethyl carbonate, leading to significant yields of methyl-N-methyl-N-phenylcarbamate. This showcases the compound's role in enhancing reactivity through the cooperative activation of reactants by acidic and basic sites (Zhang et al., 2010).
Exploration of Novel Synthetic Pathways
Furthermore, innovative synthetic pathways have been explored using this chemical framework. For instance, glyoxal monohydrazones and acylated active methylene compounds have been utilized in solvent-free reactions under microwave irradiation to produce heterobicyclic compounds, which upon acidic treatment yield functionalized N-anilino derivatives. This method represents a novel approach to synthesizing nitrogen heterocycles, highlighting the versatility of this compound derivatives in organic chemistry (Jolivet-Fouchet et al., 1998).
Anticancer Research
In the realm of anticancer research, derivatives of this compound, such as (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline, have been synthesized and evaluated for their in vitro activity against various human cancer cells. This line of research opens up new avenues for the development of potential anticancer agents (Subhash & Bhaskar, 2021).
Propriétés
IUPAC Name |
5-methyl-2-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-6-7-13(12(14)9-10)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXZIHSNVILJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3022165.png)

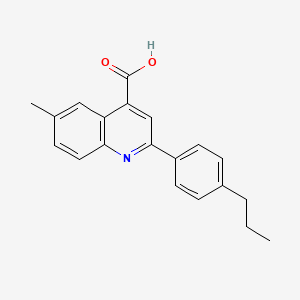
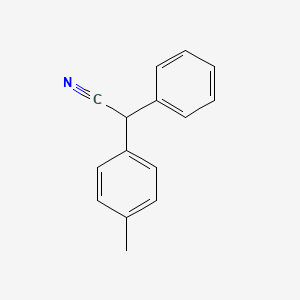
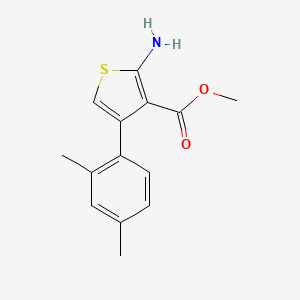
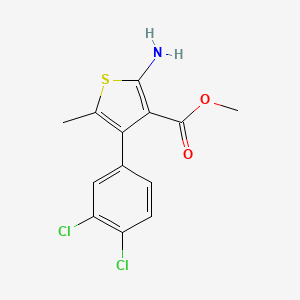
![Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3022174.png)
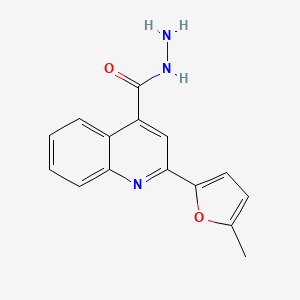
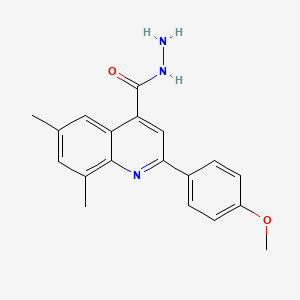

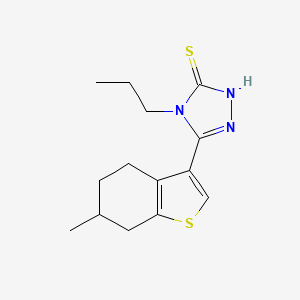
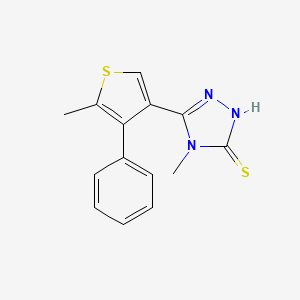
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B3022182.png)
